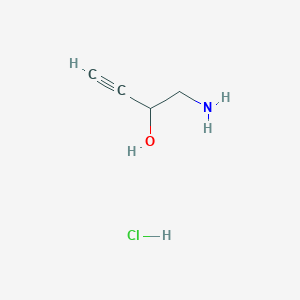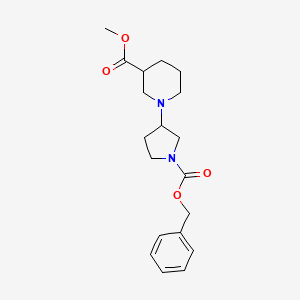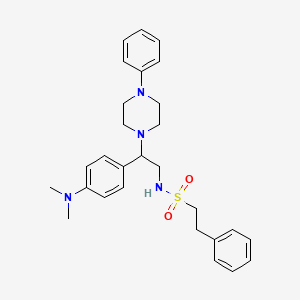
N-(3-(2-chlorophenoxy)-2-hydroxypropyl)-N-mesitylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(2-chlorophenoxy)-2-hydroxypropyl)-N-mesitylmethanesulfonamide" is a derivative of methanesulfonamide, which is a class of compounds known for their diverse chemical and biological properties. The structure of methanesulfonamides typically consists of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The presence of the chlorophenoxy and hydroxypropyl groups in the compound suggests potential for unique interactions and reactivity due to the halogen and hydroxyl functionalities.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of N-(2-bromophenyl)methanesulfonamide and its derivatives involves the reaction with terminal acetylenes in the presence of a palladium catalyst to yield methylsulfonyl-indoles with various functional groups at the 2-position in a single step . This indicates that the synthesis of the compound may also involve halogenated precursors and could potentially be achieved through similar palladium-catalyzed reactions.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N-H bond and the spatial arrangement of substituents around the aromatic ring. For example, in N-(3,4-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to the meta-chloro group, and the molecules form dimers through N-H...O hydrogen bonding, leading to a ribbonlike structure . Similarly, in N-(2,3-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to both ortho- and meta-chloro substituents, and the molecules are packed into chains through hydrogen bonding . These structural features are likely to be relevant to the compound , influencing its chemical behavior and interactions.
Chemical Reactions Analysis
Methanesulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution of the halogen with O- and N-nucleophiles, as demonstrated in the synthesis of N-(3-chloro-2-quinoxalyl)arylsulfonamides . The reactivity of the halogen in the compound "this compound" could similarly allow for such substitutions, potentially leading to a wide range of products. The presence of the hydroxypropyl group may also introduce additional reactivity, such as the formation of esters or ethers.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The bond parameters, such as bond lengths and torsion angles, are generally similar across different derivatives, with some variations due to the nature of the substituents . The presence of hydrogen bonding in these compounds can affect their solubility, melting points, and crystalline structures. The specific physical and chemical properties of "this compound" would depend on the exact nature of its substituents and their influence on the overall molecular conformation.
科学的研究の応用
Synthesis and Polymer Applications
- A study detailed the controlled release of dyes from chemically polymerised conducting polymers, highlighting the incorporation of hydroxytriarylmethane family dyes into polypyrrole or poly(3,4-ethylenedioxythiophene) for controlled release, which could be relevant to understanding the incorporation or release mechanisms of similar sulfonamide compounds in polymer matrices (Winther‐Jensen & Clark, 2008).
Fuel Cell Applications
- Research on locally and densely sulfonated poly(ether sulfone)s for fuel cell applications described the synthesis of sulfonated polymers with phase-separated structures, leading to efficient proton conduction. This could imply potential applications in fuel cell technology for structurally similar sulfonamides (Matsumoto, Higashihara, & Ueda, 2009).
Crystallography and Anticonvulsant Potential
- A crystallography study on chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives discussed their potential biological activities and applications in developing anticonvulsant drugs, which may suggest possible biological or pharmaceutical applications for similar sulfonamide compounds (Köktaş Koca et al., 2015).
Catalytic Reactions
- A copper-catalyzed three-component reaction study involving triethoxysilanes, sulfur dioxide, and hydrazines to produce N-aminosulfonamides could provide insights into catalytic applications and synthetic methodologies relevant to sulfonamide chemistry (Wang, Xue, & Wang, 2014).
作用機序
Target of Action
The primary target of this compound is glucokinase , a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells . Glucokinase plays a critical role in glucose homeostasis as it is the primary glucose sensor that regulates insulin release by pancreatic β-cells .
Mode of Action
This compound is a glucokinase activator (GKA) . GKAs are a novel class of oral antidiabetic agents that aim to maintain glucose homeostasis by allosterically stimulating glucokinase . This compound is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .
Biochemical Pathways
The activation of glucokinase by this compound leads to an increase in the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This results in a decrease in blood glucose levels, making this compound potentially beneficial for the treatment of type 2 diabetes mellitus (T2DM) .
Pharmacokinetics
It is specifically formulated to ensure optimal drug distribution in major target tissues, such as the liver, pancreas, and small intestine .
Result of Action
The activation of glucokinase by this compound improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . This results in improved insulin secretion and decreased blood glucose levels, which are beneficial effects for individuals with T2DM .
特性
IUPAC Name |
N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-13-9-14(2)19(15(3)10-13)21(26(4,23)24)11-16(22)12-25-18-8-6-5-7-17(18)20/h5-10,16,22H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTAFPXLLDXVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=CC=C2Cl)O)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)
![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)
![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)


![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)
